![molecular formula C20H22BrNO2 B2853242 (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1797726-81-8](/img/structure/B2853242.png)
(4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone
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Overview
Description
(4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone, also known as BMA, is a chemical compound that belongs to the class of azepane derivatives. It has been widely studied for its potential use in scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with telomerase reverse transcriptase (htert), a major protein involved in various cancer cell proliferation and apoptosis .
Mode of Action
It has been suggested that it may modulate the expression of htert . This modulation could potentially lead to the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
It is suggested that the compound may induce endoplasmic reticulum stress (ers), which is believed to be intricately associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death .
Result of Action
The compound’s action results in the modulation of the expression of downstream signaling molecules, leading to the inhibition of cell proliferation . It has been suggested that this compound significantly inhibits tumor growth in xenograft tumor models .
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one limitation of using (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are many potential future directions for the study of (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone, including further investigation of its mechanism of action, optimization of its synthesis method, and development of novel derivatives with improved activity against cancer cells. Additionally, (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone may have potential applications in other areas of medicinal chemistry, such as the treatment of other diseases or the development of new drug delivery systems.
Synthesis Methods
The synthesis of (4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone involves the reaction of 4-bromobenzaldehyde with 4-methoxyphenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the resulting intermediate with 1-azepanemethanamine.
Scientific Research Applications
(4-Bromophenyl)(3-(4-methoxyphenyl)azepan-1-yl)methanone has been studied extensively for its potential use in scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
(4-bromophenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-24-19-11-7-15(8-12-19)17-4-2-3-13-22(14-17)20(23)16-5-9-18(21)10-6-16/h5-12,17H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMOYCNFCKSGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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